molecular formula C9H13F3N2O3 B11778039 Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate

Cat. No.: B11778039
M. Wt: 254.21 g/mol
InChI Key: CVTIKHYIIZIYGW-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate typically involves the reaction of ethylenediamine with an excess of trifluoroacetic anhydride to form N,N’-di(trifluoroacetyl)ethylenediamine. This intermediate is then reacted with methyl β-bromopropionate in the presence of a base such as sodium hydroxide, potassium hydroxide, or sodium hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate
  • Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

This compound is unique due to the presence of both the trifluoroacetyl and ethyl ester groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate

InChI

InChI=1S/C9H13F3N2O3/c1-2-17-7(15)6-5-13-3-4-14(6)8(16)9(10,11)12/h6,13H,2-5H2,1H3

InChI Key

CVTIKHYIIZIYGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCN1C(=O)C(F)(F)F

Origin of Product

United States

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